3-[4-(Benzylsulfamoyl)phenyl]propanamide
Description
3-[4-(Benzylsulfamoyl)phenyl]propanamide is a propanamide derivative featuring a benzylsulfamoyl group attached to the para-position of the phenyl ring. The benzylsulfamoyl moiety likely contributes to its physicochemical properties, such as solubility and metabolic stability, while the propanamide backbone serves as a common scaffold for receptor-targeted drug design (e.g., dopamine D2 antagonists or selective androgen receptor modulators) .
Properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)11-8-13-6-9-15(10-7-13)22(20,21)18-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXIQBIYZMWUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzylsulfamoyl)phenyl]propanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: The initial step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling Reaction: The benzylsulfamoyl chloride is then reacted with 4-aminophenylpropanamide in the presence of a base such as triethylamine. This coupling reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfamoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylsulfamoyl derivatives.
Scientific Research Applications
3-[4-(Benzylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(Benzylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Sulfamoyl Groups : Compounds with sulfonamido groups (e.g., Compounds 7–8) show moderate yields (27–36%) and dopamine D2 antagonism, whereas benzylsulfamoyl derivatives (hypothesized here) may exhibit altered metabolic stability due to the benzyl group’s lipophilicity .
- Trifluoromethyl (CF3) Effects : The presence of CF3 (e.g., in S-4, S-1) enhances binding affinity to steroid receptors but increases metabolic clearance via oxidative pathways .
- Pharmacokinetic Optimization : Ether-linked SARMs (e.g., S-1) demonstrate superior oral bioavailability compared to thio-ether analogs like acetothiolutamide, which undergo rapid sulfate conjugation .
Pharmacological and Metabolic Profiles
- Dopamine D2 Antagonists : Compounds with sulfonamido substituents () exhibit moderate-to-high yields (24–47%) and selective receptor binding. For example, Compound 10 (47% yield) shows potent D2 antagonism with a benzothiazine moiety enhancing CNS penetration .
- SARMs: Propanamide-based SARMs like S-1 and S-4 achieve anabolic effects with reduced androgenic side effects. S-1’s fluorophenoxy group improves half-life (t1/2 = 6–8 hours in rats) compared to thio-ether-linked analogs (<2 hours) .
Physicochemical Properties
- Crystallinity : Propanamides purified via acetonitrile (ACN) crystallization (e.g., Compounds 1–12) form white solids with high purity, critical for reproducible pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
